molecular formula C8H6IN3O2 B13083330 Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B13083330
M. Wt: 303.06 g/mol
InChI Key: XCNCFEQUWLUCGV-UHFFFAOYSA-N
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Description

Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with an iodine atom at position 3 and a methyl carboxylate group at position 2. This structure renders it a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions due to the reactivity of the iodine substituent . Its synthesis typically involves iodination of precursor imidazo[1,2-a]pyrimidines using molecular iodine (I₂) under catalytic or metal-free conditions . The compound’s regioselective iodination at position 3 is critical for subsequent derivatization, enabling access to diverse bioactive molecules .

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H6IN3O2/c1-14-7(13)5-6(9)12-4-2-3-10-8(12)11-5/h2-4H,1H3

InChI Key

XCNCFEQUWLUCGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C=CC=NC2=N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the iodination of imidazo[1,2-a]pyrimidine derivatives. One common method includes the reaction of imidazo[1,2-a]pyrimidine-2-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antitubercular Activity

One of the most notable applications of imidazo[1,2-a]pyrimidine derivatives, including methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate, is their antitubercular activity. Research has shown that various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives exhibit potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).

Key Findings:

  • A series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating M. tuberculosis strains .
  • The structure-activity relationship (SAR) studies revealed that modifications to the imidazo scaffold could enhance potency significantly .

Table 1: In Vitro Antitubercular Activity of Imidazo Compounds

Compound IDStructure TypeMIC (μM)Notes
5Imidazo[1,2-a]pyridine≤0.006High potency against MDR and XDR strains
13Imidazo[1,2-a]pyridine≤1Effective against non-replicating strains
18Imidazo[1,2-a]pyridine≤0.006Superior to clinical candidate PA-824

Anticancer Properties

This compound has also been investigated for its anticancer properties. Compounds within this class have shown promise in targeting various cancer cell lines.

Research Insights:

  • Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant selectivity and potency .
  • The mechanism of action often involves inhibition of specific pathways critical for cancer cell survival and proliferation.

Synthesis and Chemical Utility

The synthetic versatility of this compound allows it to serve as an important intermediate in the synthesis of more complex molecules.

Synthesis Techniques:

  • Methods have been developed to synthesize this compound efficiently from readily available precursors .
  • Its iodinated structure provides unique reactivity that can be exploited in further chemical modifications.

Cosmetic Applications

Emerging studies suggest potential applications in cosmetic formulations due to its bioactive properties. Research indicates that compounds with imidazo structures can enhance skin penetration and provide therapeutic benefits.

Case Studies:

  • Investigations into formulations incorporating imidazo compounds have shown improved stability and efficacy in topical applications .

Mechanism of Action

The mechanism of action of Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the imidazo[1,2-a]pyrimidine core play crucial roles in its binding affinity and activity . The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Structural Differences vs. Target Compound Key Properties/Applications References
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate Bromine at position 3; ethyl ester at position 2 Less reactive in cross-coupling vs. iodine analog
Methyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate Pyridine core (vs. pyrimidine) Lower thermal stability; altered electronic effects
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate Saturated pyrimidine ring Enhanced solubility; reduced planarity
Methyl 4-oxopyrido[1,2-a]pyrimidine-2-carboxylate Pyrido[1,2-a]pyrimidine core; ketone at position 4 Catalyst-free synthesis in water; antibacterial potential

Key Observations :

  • Reactivity in Cross-Coupling : The iodine substituent in the target compound enables higher efficiency in Suzuki-Miyaura reactions compared to bromine or chlorine analogs (e.g., 65–95% yields for iodinated derivatives vs. <50% for brominated analogs) .
  • Core Heterocycle : Pyrimidine-based derivatives exhibit greater metabolic stability than pyridine analogs due to reduced ring strain and enhanced hydrogen-bonding capacity .
  • Substituent Position : Carboxylate esters at position 2 (vs. position 3) resist Dimroth rearrangement under basic conditions, ensuring structural integrity during derivatization .
Physicochemical Properties
  • Lipophilicity : The methyl carboxylate group in the target compound reduces logP (predicted ~1.2) compared to ethyl esters (logP ~1.8), enhancing aqueous solubility .
  • Stability : Iodinated derivatives are sensitive to light and require storage under inert conditions, whereas saturated analogs (e.g., tetrahydro derivatives) exhibit improved shelf life .
Table 1: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
Compound Coupling Partner Yield (%) Reaction Time (h) Reference
Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate Phenylboronic acid 92 6
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate 4-Methoxyphenylboronic acid 68 12
Methyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate Vinylboronic acid 45 24

Insight : The target compound’s iodine atom facilitates faster coupling with aryl/heteroaryl boronic acids, making it superior for rapid library synthesis .

Biological Activity

Methyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H7IN3O2C_8H_7IN_3O_2 and a molecular weight of approximately 303.06 g/mol. The compound features an imidazo[1,2-a]pyrimidine core with an iodine atom at the third position and a carboxylate group at the second position. This structural configuration is significant as it influences both its chemical reactivity and biological activity.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit notable antibacterial activity . Studies have shown effectiveness against various strains of bacteria, including both gram-positive and gram-negative species. Specific derivatives have demonstrated efficacy against resistant Mycobacterium species, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Mycobacterium tuberculosisSignificant

Anticancer Activity

In addition to antibacterial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth and proliferation. The compound's ability to interfere with cellular pathways makes it a candidate for further development as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes crucial for bacterial survival and cancer cell proliferation.
  • Binding Affinity : Interaction studies reveal that this compound exhibits strong binding affinities to specific receptors and enzymes, enhancing its therapeutic potential .

Synthesis Methods

Several methods have been developed for synthesizing this compound. These methods include:

  • Condensation Reactions : Utilizing β-oxoesters or related synthons in reactions with amidines.
  • Halogenation Techniques : Employing iodine sources in the presence of suitable catalysts to introduce iodine at the third position of the imidazo ring .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of methyl 3-iodoimidazo[1,2-a]pyrimidine derivatives evaluated their antimicrobial efficacy against various pathogens. Results indicated that modifications at the carboxylate group significantly enhanced antibacterial activity against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis in human breast cancer cells. The compound's mechanism involved upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .

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